molecular formula C21H28O2 B1671409 Ethisterone CAS No. 434-03-7

Ethisterone

Katalognummer: B1671409
CAS-Nummer: 434-03-7
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: CHNXZKVNWQUJIB-CEGNMAFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethisterone, also known as 17α-ethynyltestosterone, is a synthetic progestogen and androgen. It was first introduced for medical use in Germany in 1939 and in the United States in 1945. This compound was the second progestogen to be marketed and was the first orally active progestogen . It was primarily used in the treatment of gynecological disorders such as irregular menstruation, amenorrhea, and premenstrual syndrome .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Ethisteron umfasst typischerweise die folgenden Schritte:

    Veretherungsreaktion: 4-Androstenedion und Triethylorthoformiat werden als Reaktionsrohstoffe verwendet. Triethylamin wird hinzugefügt, um den pH-Wert der Reaktionsmaterialien einzustellen, und das resultierende Produkt wird filtriert, um Etherat I zu erhalten.

    Dehydratisierung und Ethinylierung: Das Etherat I wird unter Verwendung von Methylbenzol, Kaliumhydroxid und Isobutanol dehydriert. Tetrahydrofuran wird hinzugefügt, und Acetylengas wird bis zur vollständigen Absorption eingeleitet. Das gelöste Etherat I wird dann zu der Mischung hinzugefügt, und Acetylengas wird für die Reaktion eingeleitet. Schwefelsäure wird hinzugefügt, bis der pH-Wert 1-2 erreicht.

    Destillation und Veredelung: Das Material wird destilliert und konzentriert, bis zur Neutralität gewaschen und getrocknet, um rohes Ethisteron zu erhalten.

Industrielle Produktionsmethoden: Die industrielle Produktion von Ethisteron folgt ähnlichen Schritten, ist jedoch auf höhere Ausbeute und Effizienz optimiert. Die Reaktionsbedingungen sind moderat, und der Prozess ist so konzipiert, dass er einfach und bequem ist und weniger Reaktionsschritte umfasst .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ethisteron unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Ethisteron kann oxidiert werden, um verschiedene Produkte zu bilden, abhängig von den verwendeten Reagenzien und Bedingungen.

    Reduktion: Reduktionsreaktionen können Ethisteron in andere Derivate umwandeln.

    Substitution: Ethisteron kann Substitutionsreaktionen eingehen, insbesondere an der Ethinylgruppe.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

    Substitution: Reagenzien wie Halogene und Nukleophile werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden:

Wissenschaftliche Forschungsanwendungen

Ethisterone is a synthetic steroid progestin with a history of use in various gynecological applications . It is also a major active metabolite of danazol .

Gynecological Disorders

This compound was used to treat gynecological disorders, including irregular menstruation, amenorrhea, and premenstrual syndrome .

Progestogen and Androgenic Activity

This compound functions as a progestogen, activating progesterone receptors, but with only 44% of the affinity of progesterone itself . It is considered a relatively weak progestogen, similar to dimthis compound . this compound also exhibits weak androgenic activity . Due to its androgenic properties, it has been associated with the masculinization of female fetuses when taken during pregnancy .

Use in Hormone Therapy

This compound is an ethinylated derivative that can be used in postmenopausal hormone therapy .

Absorption and Distribution

This compound is active orally and sublingually in humans, demonstrating good oral bioavailability in rats . It was the first orally active progestin introduced for clinical use . this compound binds relatively strongly to sex hormone-binding globulin, with about 14% of the affinity of dihydrotestosterone and 49% of the affinity of testosterone .

Metabolism

This compound is not metabolized into pregnanediol, indicating it does not convert into progesterone . In-vivo, aromatization of this compound has not been detected, and no estrogenic metabolites were observed in-vitro when this compound was incubated in placental homogenates, suggesting it does not transform into ethinylestradiol . An active metabolite of this compound is 5α-dihydrothis compound, formed by 5α-reductase . Other potential metabolites include 17α-ethynyl-3α-androstanediol and 17α-ethynyl-3β-androstanediol, also formed via 5α-reductase and other enzymes .

Prostate Cancer Studies

This compound conjugates have been researched for their anti-proliferative properties in models of castrate-resistant prostate cancer . A study utilizing confocal microscopy, time-resolved fluorescence resonance energy transfer, chromatin immunoprecipitation, flow cytometry, and microarray analysis found that a linear conjugate of this compound competitively blocks AR action by inhibiting DNA binding .

Development of Synthetic Steroids

This compound serves as a base compound in the synthesis of other steroids, such as danazol, which is derived from this compound .

Androgen Receptor Antagonism

Divalent this compound conjugates have been studied for their ability to modulate AR activity, offering potential benefits in treating castrate-resistant prostate cancer .

Potential for Masculinization

This compound's androgenic activity has been linked to the masculinization of female fetuses in women who took it during pregnancy .

Liver Toxicity

Wirkmechanismus

Ethisterone exerts its effects by binding to the progesterone receptor, mimicking the action of natural progesterone. This binding leads to changes in gene expression and cellular function. This compound also has weak androgenic activity, which can contribute to its effects. The molecular targets and pathways involved include the progesterone receptor and androgen receptor pathways .

Vergleich Mit ähnlichen Verbindungen

    Norethisterone: Another synthetic progestogen with similar uses but higher potency.

    Medroxyprogesterone acetate: A more potent progestogen used in contraceptives and hormone replacement therapy.

    Levonorgestrel: A synthetic progestogen with higher efficacy in contraceptive applications.

Uniqueness of this compound: this compound was the first orally active progestogen, making it a significant milestone in the development of synthetic hormones. Its unique structure, with an ethynyl group at the 17α position, distinguishes it from other progestogens .

Biologische Aktivität

Ethisterone, a synthetic progestogen, was first synthesized in 1938 and introduced for clinical use in 1939. It is primarily known for its role in hormone replacement therapy and for treating various gynecological disorders. This compound acts as an agonist of the progesterone receptor, exhibiting both progestogenic and weak androgenic activities. Its biological activity has been the subject of numerous studies, which have explored its therapeutic potential as well as its side effects.

Pharmacodynamics

This compound has a relatively weak progestogenic activity, with about 44% of the affinity of natural progesterone for its receptor. Its pharmacodynamic profile includes:

  • Progestogenic Activity : this compound is effective in promoting endometrial transformation but does not significantly suppress ovulation, limiting its use in contraception.
  • Androgenic Activity : It exhibits some androgenic effects, which can lead to masculinization symptoms such as acne and hirsutism in women when used at high doses.
  • Absence of Estrogenic Activity : Unlike some other progestins, this compound does not convert into estrogenic metabolites, making it less likely to cause estrogen-related side effects .

Table 1: Summary of this compound's Pharmacodynamics

Activity TypeAffinity/Activity LevelNotes
Progestogenic44% of progesteroneEffective for endometrial transformation
AndrogenicWeakPossible masculinization side effects
EstrogenicNoneDoes not convert to estrogen

Cancer Research

Recent studies have highlighted this compound's potential in cancer therapy. A study indicated that this compound derivatives displayed significant cytotoxicity against melanoma cell lines, inducing apoptosis and causing cell cycle arrest at low concentrations. These derivatives were also effective in inhibiting key processes involved in metastasis, such as cell migration and adhesion. Notably, compounds derived from this compound were shown to target the mechanistic target of rapamycin complex 2 (mTORC2), suggesting a novel mechanism for suppressing tumor proliferation .

Hormonal Replacement Therapy

This compound has been widely used in hormone replacement therapy (HRT) for postmenopausal women. A case-control study indicated that combining this compound with estrogen significantly reduced the risk of endometrial cancer compared to unopposed estrogen therapy . This finding supports the use of progestins like this compound in HRT regimens to mitigate cancer risks associated with estrogen alone.

Case Studies

  • Pregnancy Outcomes : A randomized trial evaluated high doses of this compound in pregnant women with diabetes. The study aimed to assess fetal loss rates but found no significant beneficial effects, leading to reduced use of sex hormones during pregnancy .
  • Menopausal Therapy : A case-control study assessed the association between estrogen replacement therapy and breast cancer risk among postmenopausal women. The results suggested that long-term use of unopposed estrogen increased breast cancer risk, reinforcing the importance of adding progestins like this compound to HRT .

Side Effects and Safety Profile

This compound is associated with several side effects primarily due to its androgenic properties:

  • Masculinization Symptoms : Acne, hirsutism, and voice changes can occur, particularly at higher doses.
  • Endometrial Effects : While it promotes endometrial transformation, there is a concern regarding long-term exposure leading to abnormal growth patterns if not combined with estrogen .

Table 2: Side Effects Associated with this compound

Side EffectDescription
AcneCommon skin condition due to androgenic activity
HirsutismExcessive hair growth in women
Endometrial ChangesPotential for abnormal growth if not used with estrogen

Eigenschaften

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,13,16-18,23H,5-12H2,2-3H3/t16-,17+,18+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNXZKVNWQUJIB-CEGNMAFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C#C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023016
Record name Ethisterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

434-03-7
Record name Ethisterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=434-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethisterone [INN:BAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethisterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethisterone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.452
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHISTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P201BVY1MJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethisterone
Reactant of Route 2
Reactant of Route 2
Ethisterone
Reactant of Route 3
Reactant of Route 3
Ethisterone
Reactant of Route 4
Ethisterone
Reactant of Route 5
Ethisterone
Reactant of Route 6
Ethisterone
Customer
Q & A

Q1: How does ethisterone exert its progestational effects?

A1: this compound, like other progestogens, binds to and activates the progesterone receptor. [] This interaction triggers downstream signaling pathways, leading to various physiological effects, primarily on the female reproductive system. []

Q2: How does this compound compare to progesterone in terms of potency?

A2: When administered orally, this compound demonstrates lower progestational potency compared to injectable progesterone. Studies suggest that progesterone given orally is only one-third to one-fifth as effective as this compound, while this compound itself is approximately five times less potent than parenteral progesterone. []

Q3: Can this compound influence sodium and chloride excretion?

A3: Unlike progesterone, which has been shown to increase urinary sodium and chloride excretion in humans, this compound does not appear to exhibit this sodium-dissipating action. [] This difference in electrolyte metabolism may contribute to variations in their clinical efficacy for conditions like premenstrual syndrome. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C21H28O2, and its molecular weight is 312.45 g/mol.

Q5: Which spectroscopic techniques are helpful in characterizing this compound and its derivatives?

A5: Several spectroscopic techniques are valuable for characterizing this compound and its derivatives:

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy provide detailed structural information, particularly regarding the configuration of substituents around the C-17 position, which is crucial for distinguishing this compound isomers. []
  • Mass Spectrometry (MS): MS is essential for determining molecular weight and identifying fragmentation patterns, aiding in structural elucidation and purity analysis. [, ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines separation and identification capabilities, enabling the accurate quantification of this compound and related compounds in complex mixtures like pharmaceutical formulations. []

Q6: How does magnesium trisilicate affect the uptake of this compound?

A6: Magnesium trisilicate exhibits significant adsorption of this compound, surpassing other steroids like mestranol, northis compound, and ethinyl estradiol. [] The adsorption process follows the Langmuir isotherm model and is influenced by the steroid's polarity. [] This adsorption can impact the dissolution and bioavailability of this compound from formulations containing magnesium trisilicate. []

Q7: How does the structure of this compound relate to its progestational activity?

A7: this compound's progestational activity stems from its structural similarity to progesterone. The presence of the 17α-ethynyl group is crucial for oral activity. Modifications to the steroidal core structure can significantly influence its potency, selectivity, and pharmacological profile. [, ]

Q8: How does the addition of alkyl groups to the this compound structure affect its progestational activity?

A8: Studies exploring the addition of alkyl groups to the this compound core have identified derivatives with enhanced progestational activity. For instance, 6α:21-Dimethylthis compound (dimthis compound) demonstrates approximately twelve times the potency of this compound in the Clauberg test, highlighting the impact of structural modifications on biological activity. []

Q9: Are there formulation strategies to enhance the stability or bioavailability of this compound?

A9: While specific formulation strategies for this compound are not extensively discussed in the provided research, optimizing its delivery often involves using excipients to improve solubility, stability, and absorption. Research on similar steroid hormones suggests that strategies like particle size reduction, complexation with cyclodextrins, or incorporation into liposomes or nanoparticles could be investigated to enhance this compound's bioavailability.

Q10: What is known about the absorption and metabolism of this compound?

A10: this compound is absorbed orally, but its bioavailability is limited due to first-pass metabolism. It is extensively metabolized in the liver, with several metabolites identified, including 2-hydroxymethylthis compound, Δ1-2-hydroxymethylthis compound, and others. [] Further research is needed to fully elucidate the metabolic pathways and clearance mechanisms of this compound and its metabolites.

Q11: Has this compound shown efficacy in treating specific conditions?

A11: While this compound was historically used to treat various gynecological conditions, research suggests that its efficacy might be lower than newer progestogens.

  • Menstrual Disorders: Early studies explored this compound for managing menstrual irregularities like menorrhagia and amenorrhea, though optimal dosages and long-term effects require further investigation. [, ]
  • Premenstrual Tension: this compound has been investigated for premenstrual tension, but its efficacy appears lower compared to progesterone, potentially due to differences in their effects on electrolyte metabolism. [, ]
  • Threatened Abortion: While historically used, the efficacy of this compound in preventing miscarriage remains inconclusive, with newer progestogens often preferred in clinical practice. [, ]

Q12: Are there safety concerns associated with this compound use?

A12: As with any medication, potential side effects and long-term risks are associated with this compound use.

  • Masculinization: Although this compound exhibits weaker androgenic properties compared to testosterone, it can still induce masculinization in female fetuses when administered during pregnancy. [, ] Therefore, its use during pregnancy is generally avoided.
  • Other Side Effects: this compound may cause gastrointestinal disturbances, fluid retention, and other side effects in some individuals. []

Q13: What analytical methods are used to quantify this compound in pharmaceutical formulations?

A14: Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Selected Ion Monitoring (SIM) is a highly sensitive and specific technique for quantifying this compound in pharmaceutical formulations, even at nanogram levels. [] This method requires derivatization of the analyte (e.g., using DMES or methoxime DMES ether derivatives) to enhance its volatility and detectability. [] Internal standards, such as other steroids like this compound, are commonly used to improve accuracy and precision. []

Q14: How does the ethynyl group in this compound affect its interaction with the enzyme aromatase?

A16: The 17α-ethynyl group in this compound's structure confers its ability to act as a suicide inhibitor of aromatase, the enzyme responsible for converting androgens to estrogens. [] This inhibition occurs in a time- and concentration-dependent manner and requires the presence of the cofactor NADPH. []

Q15: Can this compound be used as a building block for synthesizing molecular rotors?

A17: Yes, this compound has been successfully employed as a building block for synthesizing molecular rotors. Researchers have incorporated this compound into complex structures with steroidal frameworks linked to rotatable units like 1,4-diethynylphenylene. [, ] These molecular rotors, characterized by single crystal X-ray diffraction, have potential applications in materials science and nanotechnology. [, ]

Q16: Does this compound exhibit any effects on aquatic organisms?

A16: While specific information on the ecotoxicological effects of this compound is limited in the provided research, it is crucial to consider the potential environmental impact of pharmaceuticals, particularly hormones. Given this compound's hormonal activity, it's essential to investigate its potential for endocrine disruption in aquatic organisms and implement appropriate waste management strategies to minimize its release into the environment.

Q17: What is the role of circular dichroism (CD) spectroscopy in studying this compound?

A19: CD spectroscopy has proven valuable in analyzing the binding interactions of this compound with proteins like human serum albumin (HSA). [] CD studies provide insights into the binding site, affinity, and potential conformational changes induced upon this compound binding. [] This information is crucial for understanding its pharmacokinetic properties, distribution, and potential interactions with other drugs or biomolecules.

Q18: How does this compound compare to other progestogens in terms of binding to androgen receptors?

A20: In a study comparing the relative binding affinity of various antiandrogenic agents to androgen receptors in hamster sebaceous glands, this compound demonstrated higher affinity compared to cyproterone acetate and spironolactone but lower affinity than 17α-propylmesterolone. [] This finding suggests that this compound might possess some degree of antiandrogenic activity, though its clinical significance requires further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.